molecular formula C8H12ClNO B1294012 3-(Chloromethyl)-5-isobutylisoxazole CAS No. 1142210-99-8

3-(Chloromethyl)-5-isobutylisoxazole

Cat. No. B1294012
M. Wt: 173.64 g/mol
InChI Key: BGVAJYBLQVTTGU-UHFFFAOYSA-N
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Description

The compound 3-(Chloromethyl)-5-isobutylisoxazole is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is a versatile scaffold in medicinal chemistry and is found in various biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole has been used as a heterogeneous azo reagent for the selective esterification of primary and secondary benzylic alcohols and phenols under Mitsunobu conditions, which could potentially be applied to the synthesis of 3-(Chloromethyl)-5-isobutylisoxazole . Additionally, the synthesis of 5-trichloromethyl-4,5-dihydroisoxazoles from 1,1,1-trichloro-4-methoxy-3-alken-2-ones with hydroxylamine hydrochloride in water suggests a possible synthetic route for chloromethyl isoxazole derivatives through cyclocondensation and subsequent aromatization .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the study of 3-trichloromethyl-4-chloro-5-isopropoxyisothiazole revealed that the reaction of 3-trichloromethyl-4,5-dichloroisothiazole with sodium isopropoxide leads to changes in bond lengths due to conjugation effects . This information can be useful in predicting the structural characteristics of 3-(Chloromethyl)-5-isobutylisoxazole.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. The selective esterification of benzylic alcohols using azoisoxazole reagents indicates that the isoxazole ring can participate in Mitsunobu reactions, which could be relevant for further functionalization of 3-(Chloromethyl)-5-isobutylisoxazole . Moreover, the cyclization reactions leading to different isothiazole derivatives, as described in the synthesis of 5-chloro-4-isothiazolin-3-ones, provide insights into the reactivity of chlorinated heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of chloromethyl groups can increase the compound's reactivity due to the electrophilic nature of the carbon-chlorine bond. The antimicrobial activity of 5-trichloromethyl-4,5-dihydroisoxazole derivatives suggests that chlorinated isoxazoles could possess biological activities, which might extend to 3-(Chloromethyl)-5-isobutylisoxazole . The solubility, boiling point, and stability of these compounds can vary depending on the substituents attached to the isoxazole ring.

Scientific Research Applications

  • Hyper Cross-linked Polymers (HCPs)

    • Field : Polymer Science
    • Application : HCPs are a class of porous materials that have been intensively used in the past few years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
    • Method : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
    • Results : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
  • Chloromethylation of Aromatic Compounds

    • Field : Organic Chemistry
    • Application : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
    • Method : The chloromethylation of aromatic compounds has been well documented in the literature . The method involves the chloromethylation of aromatic hydrocarbons with hydrochloric acid and either trioxane or paraformaldehyde in the absence of any catalyst .
    • Results : The reaction rate is very low and unsuitable for practical chemical processes . Lewis acids such as zinc chloride, stannic chloride, aluminium chloride, and boron trifluoride are excellent catalysts for this reaction .
  • Chloromethylation of Aromatic Compounds with Zinc Iodide

    • Field : Organic Chemistry
    • Application : This method provides an efficient and convenient way to chloromethylate aromatic compounds . These chloromethyl derivatives can be transformed into a variety of fine chemicals, polymers, and pharmaceuticals .
    • Method : The process involves treating a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2, catalyzed by zinc iodide .
    • Results : This method affords the corresponding chloromethyl derivatives in good to excellent yields .
  • Chloromethane as a Reagent in Industrial Chemistry

    • Field : Industrial Chemistry
    • Application : Chloromethane, also known as methyl chloride, is a crucial reagent in industrial chemistry . It is used in the production of silicones, a type of synthetic polymer with a wide range of applications .
    • Method : Chloromethane is produced industrially via the hydrochlorination of methanol .
    • Results : This process produces a colorless, sweet-smelling, flammable gas that is rarely present in consumer products but is widely used in industrial applications .
  • Chloromethylation of Aromatic Compounds with Zinc Iodide

    • Field : Organic Chemistry
    • Application : This method provides an efficient and convenient way to chloromethylate aromatic compounds . These chloromethyl derivatives can be transformed into a variety of fine chemicals, polymers, and pharmaceuticals .
    • Method : The process involves treating a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2, catalyzed by zinc iodide .
    • Results : This method affords the corresponding chloromethyl derivatives in good to excellent yields .
  • Chloromethane as a Reagent in Industrial Chemistry

    • Field : Industrial Chemistry
    • Application : Chloromethane, also known as methyl chloride, is a crucial reagent in industrial chemistry . It is used in the production of silicones, a type of synthetic polymer with a wide range of applications .
    • Method : Chloromethane is produced industrially via the hydrochlorination of methanol .
    • Results : This process produces a colorless, sweet-smelling, flammable gas that is rarely present in consumer products but is widely used in industrial applications .

Safety And Hazards

This would involve a discussion of the compound’s potential hazards, such as its toxicity, flammability, and environmental impact, as well as appropriate safety precautions for handling and storing the compound .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed .

properties

IUPAC Name

3-(chloromethyl)-5-(2-methylpropyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c1-6(2)3-8-4-7(5-9)10-11-8/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVAJYBLQVTTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649343
Record name 3-(Chloromethyl)-5-(2-methylpropyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-isobutylisoxazole

CAS RN

1142210-99-8
Record name 3-(Chloromethyl)-5-(2-methylpropyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-5-(2-methylpropyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Spinks, V Smith, S Thompson, DA Robinson… - …, 2015 - Wiley Online Library
The enzyme N‐myristoyltransferase (NMT) from Trypanosoma brucei has been validated both chemically and biologically as a potential drug target for human African trypanosomiasis. …

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